4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-9-7-10(2)19-14(13(9)23(3,20)21)22-12-6-4-5-11(8-12)15(16,17)18/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGVWPGPYMZUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-dimethylpyridine with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit:
- Anticancer Activity : Research indicates that similar pyridine derivatives can inhibit tumor growth in various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising anti-breast cancer efficacy, suggesting that modifications to the pyridine structure can enhance antitumor properties .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains, indicating that 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine may possess similar antibacterial activities .
Agricultural Applications
The compound is also relevant in the field of agrochemicals:
- Pesticide Formulation : Its chemical structure suggests potential use as an active ingredient in pesticides. The presence of the trifluoromethyl group enhances the compound's stability and effectiveness against pests .
- Plant Growth Regulation : Similar compounds have been utilized as growth regulators in various crops, promoting better yield and resistance to environmental stressors.
Case Studies
Mechanism of Action
The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related pyridine derivatives:
Functional Differences
- Bioactivity : Unlike sodium acifluorfen (), which relies on a nitro group for herbicidal activity, the target compound’s CF₃ and SO₂CH₃ groups may confer activity through different mechanisms, such as enzyme inhibition or membrane disruption .
- Toxicity : Fluorinated pyridines (e.g., ) exhibit reduced toxicity compared to chlorinated analogs (e.g., ), suggesting the target compound’s CF₃ group may enhance safety .
Physicochemical Properties
- Lipophilicity: The trifluoromethylphenoxy group in the target compound likely increases logP compared to the chlorophenylthio analog (), improving membrane permeability .
- Stability : Methylsulfonyl groups resist oxidation better than sulfinyl (e.g., compound 8f in ), which could enhance shelf-life .
Biological Activity
4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with several substituents:
- Methyl groups at positions 4 and 6
- A methylsulfonyl group at position 3
- A trifluoromethylphenoxy substituent
This unique structure contributes to its biological activity, particularly in enzyme inhibition.
Research indicates that 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine acts as an inhibitor of human leukocyte elastase (HLE) , an enzyme involved in the immune response and inflammation. HLE is a serine protease that plays a critical role in breaking down proteins during the immune response. By inhibiting this enzyme, the compound may help regulate inflammatory processes and provide therapeutic benefits in conditions characterized by excessive inflammation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.
- Significant bactericidal activity, suggesting potential use in treating infections caused by resistant strains.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Bactericidal |
These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound exhibits anti-inflammatory effects:
- It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
- Case studies indicate that it may reduce inflammation markers in animal models of arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies on Human Cells
- Animal Models
Q & A
Q. Why do yields vary significantly when scaling up the Suzuki-Miyaura coupling step?
- Answer : Pd catalyst poisoning occurs due to residual sulfur from earlier steps. Mitigation:
- Scavengers : Add activated charcoal or polymer-bound thiophiles.
- Microwave-assisted synthesis : Reduces reaction time (10 min vs. 12h) and improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
